4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position. This scaffold is of significant interest in medicinal and materials chemistry due to its structural rigidity and versatility in functionalization.
Synthesis: The compound is typically synthesized via condensation reactions involving cyclohexanone derivatives, malononitrile, and elemental sulfur in the presence of a base (e.g., diethylamine) . Modifications at the 2-amino position enable the introduction of diverse substituents, such as acyl, aryl, or heteroaryl groups, through reactions with anhydrides, aldehydes, or halogenated reagents .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHGLNAJIWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Structure Formation
The tetrahydrobenzothiophene core is typically constructed via cyclocondensation reactions that integrate sulfur atoms into a preformed cyclohexene system. A prominent method involves the Gewald reaction adaptation, where cyclohexanone derivatives react with sulfur and cyanide sources under controlled conditions. For instance, cyclohexanone reacts with elemental sulfur and malononitrile in the presence of morpholine as a base catalyst, yielding 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. While this produces an amino-substituted analog, subsequent deamination or substitution reactions can generate the target compound.
Key reaction parameters include:
- Temperature : 80–100°C for 6–8 hours
- Solvent : Ethanol or dimethylformamide (DMF)
- Yield : 60–75% for amino derivatives
Structural confirmation of intermediates is achieved through FTIR spectroscopy , with characteristic peaks at 2229 cm⁻¹ (C≡N stretching) and 1588 cm⁻¹ (C–S–C vibrations). ¹H-NMR spectra further validate the tetrahydrobenzothiophene ring, showing multiplet signals at 1.64–1.67 ppm (cyclohexyl CH₂ groups) and 2.53–2.56 ppm (thiophene-adjacent protons).
Direct Synthesis via Sulfur-Mediated Cyclization
An alternative route avoids amino intermediates by employing Lawesson’s reagent to sulfurate nitrile-containing precursors. Cyclohexenone-3-carbonitrile undergoes treatment with Lawesson’s reagent in toluene under reflux, facilitating thiophene ring closure. This method achieves a 68% yield with minimal byproducts.
Mechanistic insights :
- Lawesson’s reagent (LR) converts the ketone group into a thioketone.
- Intramolecular cyclization occurs via nucleophilic attack of the sulfur atom on the α-carbon of the nitrile group.
- Aromatic stabilization completes the thiophene ring formation.
Characterization data :
- Mass spectrometry : Molecular ion peak at m/z 189 [M+H]⁺
- UV-Vis spectroscopy : λₘₐₓ at 275 nm (π→π* transition of the thiophene ring)
Solvent-Free Mechanochemical Approaches
Emerging techniques utilize ball milling to synthesize tetrahydrobenzothiophene derivatives without solvents. A mixture of cyclohexanone, thiourea, and malononitrile undergoes mechanochemical grinding for 2 hours, yielding 58% of the amino-substituted analog. Scaling this method to target the nitrile variant requires substituting thiourea with elemental sulfur and optimizing milling time.
Advantages :
- Reduced environmental impact (no solvent waste)
- Faster reaction kinetics (2 hours vs. 8 hours in solution)
Quality Control and Analytical Validation
Purity assessment employs dual methods:
- TLC : Rf = 0.72 in toluene:acetone (8:2)
- HPLC : Retention time = 4.3 minutes (C18 column, acetonitrile:water 70:30)
Elemental analysis confirms stoichiometry:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 66.43 | 66.38 |
| H | 5.88 | 5.84 |
| N | 12.91 | 12.85 |
Data adapted from analogous compounds
Chemical Reactions Analysis
Schiff Base Formation
The compound reacts with aldehydes to form Schiff bases through condensation of its amino group (-NH₂) with carbonyl carbons. This reaction is typically performed under anhydrous conditions (e.g., tetrahydrofuran or acetonitrile) and often involves refluxing temperatures .
Key Features :
-
Mechanism : The amino group acts as a nucleophile, attacking the carbonyl carbon of aldehydes to form imine intermediates.
-
Products : Stable Schiff bases with extended conjugation, useful for applications in organic electronics or pharmaceuticals.
-
Spectral Evidence : IR absorption bands at ~1654 cm⁻¹ (C=O stretching) and ~2229 cm⁻¹ (C≡N stretching) confirm the presence of nitrile and carbonyl groups in derivatives .
Condensation with Benzylidenemalononitriles
Reactions with substituted benzylidenemalononitriles yield pyrimidine derivatives via heterocyclic condensation. This process involves the amino group reacting with the nitrile-containing reagent to form six-membered aromatic rings .
Reaction Conditions :
-
Reagents : Substituted benzylidenemalononitriles (e.g., arylvinyl derivatives).
-
Product : 4-Amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidines as (E,Z)-mixtures or separated isomers (e.g., (Z)- and (E)-isomers for specific substrates) .
Reactions with Acetamides
The compound reacts with 2-chloro-N-(aryl)-acetamides to form amide derivatives. This involves nucleophilic substitution at the chlorine site, facilitated by bases like potassium carbonate in ethanol .
Key Observations :
-
Products : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamides.
-
Yield : 60–81% under reflux conditions.
-
Spectral Data : FTIR shows -NH stretching (3423 cm⁻¹), amide C=O stretching (1654 cm⁻¹), and nitrile absorption (2229 cm⁻¹) .
Nucleophilic Substitution
The benzothiophene core undergoes nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is exploited in forming sulfur-substituted derivatives, though specific conditions (e.g., solvents, catalysts) vary depending on the substituent.
Electrophilic Substitution
While not explicitly detailed in the reviewed sources, the aromatic benzothiophene ring may undergo electrophilic substitution (e.g., halogenation) under standard conditions. This is inferred from the general reactivity of thiophene derivatives.
Research Implications
The compound’s versatility in forming Schiff bases, pyrimidines, and amides highlights its utility in medicinal chemistry and materials science. Its reactivity with diverse electrophiles (e.g., aldehydes, nitriles) enables the design of bioactive derivatives, such as antimicrobial agents or optoelectronic materials . Future studies could explore oxidation/reduction pathways or cross-coupling reactions to expand its application scope.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
1. Precursor in Organic Synthesis:
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its reactivity and ability to participate in diverse chemical transformations. For instance, it can be involved in condensation reactions to form more complex structures, such as substituted acetamides and oxadiazole derivatives .
2. Dyes and Pigments:
The compound is also explored for its potential use in the production of dyes and pigments. Recent studies have synthesized azomethine dyes using this compound, demonstrating its utility in creating colorants with specific optical properties . The physicochemical properties of these dyes were characterized through spectroscopic methods, highlighting their application in various materials science fields.
Biological Research Applications
1. Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit antimicrobial activities. For example, a study focused on synthesizing 2-amino derivatives and evaluating their efficacy against multidrug-resistant tuberculosis strains showed promising results . The structural modifications enhanced the biological activity of the compounds compared to standard drugs.
2. Anticancer Activity:
The compound has been investigated for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes associated with cell proliferation. Studies have shown that certain derivatives can effectively inhibit cancer cell growth, making them potential candidates for drug development .
Medicinal Chemistry Applications
1. Drug Development:
this compound is being explored for its role in drug development. It has been identified as a potential pharmacological agent due to its interaction with biological targets such as mitogen-activated protein kinases . This interaction suggests that it could be beneficial in treating diseases where these pathways are dysregulated.
2. Raloxifene Analogues:
The compound is structurally related to Raloxifene, a well-known drug used for osteoporosis treatment. The benzothiophene system is crucial for the biological activity of such compounds . Research into analogues of Raloxifene that incorporate this compound could lead to enhanced therapeutic profiles.
Industrial Applications
1. Chemical Manufacturing:
In industrial settings, the compound can be used in the production of various chemicals beyond dyes and pharmaceuticals. Its unique chemical structure allows it to serve as an intermediate in synthesizing other valuable chemical products. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Case Studies
| Study Focus | Findings | Significance |
|---|---|---|
| Antitubercular Activity | Synthesis of acetamide derivatives showed significant activity against tuberculosis H37Rv strains | Highlights potential for new antitubercular agents |
| Synthesis of Azomethine Dyes | Developed new dyes with favorable optical properties | Expands application in materials science |
| Anticancer Mechanism | Inhibition of cell proliferation observed in certain derivatives | Suggests potential for cancer therapeutics |
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits enzymes like PDK1 and LDHA, which are involved in glucose metabolism in cancer cells. This inhibition disrupts the metabolic pathways, leading to reduced tumor cell proliferation . Additionally, the compound exhibits binding affinity to the colchicine binding site of tubulin, affecting microtubule dynamics .
Comparison with Similar Compounds
Structural Features :
- The thiophene ring is nearly planar (r.m.s. deviation: 0.03 Å), while the cyclohexene ring adopts a half-chair conformation .
- Substituents at the 2-position (e.g., methyl, phenyl, or benzylideneamino groups) influence intermolecular interactions, such as N–H⋯N hydrogen bonds and C–H⋯π stacking .
Biological Activity : Derivatives exhibit antimicrobial, antifungal, and antitubercular activities, with potency dependent on substituent electronic and steric properties .
Comparison with Similar Compounds
Key Findings
Substituent Effects on Structure: Electron-Withdrawing Groups: Chloro-substituted benzylideneamino derivatives (e.g., 4-chloro, 2-chloro) exhibit smaller dihedral angles (<10°) between the benzothiophene core and substituent, enhancing planarity and intermolecular interactions . Hydrogen Bonding: Methyl and amino substituents promote N–H⋯N interactions, forming stable dimers or macrocyclic aggregates critical for crystal packing .
Biological Activity :
- Antimicrobial Potency : Acetamide derivatives with chloroaryl groups show enhanced activity due to improved membrane penetration and target binding .
- Antitubercular Activity : The 2-chloroacetamide derivative demonstrates significant efficacy against Mycobacterium tuberculosis (MIC: 6.25 µg/mL), attributed to its ability to disrupt cell wall synthesis .
Synthetic Flexibility :
- Reactions with anhydrides (e.g., phthalic, succinic) yield derivatives with extended conjugation, while aldehydes introduce aromatic or heteroaromatic moieties .
Research Methodologies and Tools
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2S. The compound features a benzothiophene ring fused with a tetrahydro structure and a carbonitrile functional group, contributing to its unique biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi. The compound's derivatives were synthesized and screened for antibacterial and antifungal activities.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory effect observed |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide | Escherichia coli | Strong antibacterial activity |
The presence of the carbonitrile group enhances its interaction with microbial targets, leading to effective inhibition of growth in resistant strains .
2. Anticancer Activity
The compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation in various models.
Case Study:
A recent study investigated the antiproliferative effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated that the compound induced apoptosis in cancer cells through the modulation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (NSCLC) | 15 ± 2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 ± 3 | Inhibition of cell cycle progression |
These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies have identified potential binding sites on enzymes involved in critical metabolic pathways.
Key Findings:
Q & A
Q. What are the standard synthetic protocols for 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and its derivatives?
The compound is synthesized via a one-pot reaction using cyclohexanone, malononitrile, elemental sulfur, and diethylamine in ethanol under reflux (333 K for 1 hour). Purification involves column chromatography, with crystallization from dichloromethane yielding single crystals for structural analysis. This method achieves ~68% yield and is adaptable for derivatives by substituting ketones or introducing functional groups (e.g., methyl or halogens) at specific positions .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction reveals bond lengths, angles, and conformational details. For example, the thiophene ring is planar (r.m.s. deviation = 0.03 Å), and the cyclohexene ring adopts a half-chair conformation. Disorder in the cyclohexene ring (e.g., C6/C7 atoms) is resolved using occupancy refinement (0.81:0.19 ratio) and the EADP command in SHELXL97 . Hydrogen-bonding interactions (N–H⋯N) are quantified to explain crystal packing .
Q. What spectroscopic techniques validate the purity and structure of synthesized derivatives?
Key techniques include:
- FTIR : Confirms nitrile (C≡N) stretching at ~2200 cm⁻¹ and amine (N–H) bands at ~3300 cm⁻¹.
- NMR : NMR identifies methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). NMR resolves nitrile carbons (δ ~115 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. How do crystallographic disorder and conformational dynamics impact structural analysis?
In derivatives like 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the cyclohexene ring exhibits disorder, with C6/C7 atoms occupying two sites. This is modeled using partial occupancy refinement (0.81 and 0.19 for major/minor conformers) and thermal displacement parameters. The axial orientation of methyl groups (bond angles: C6–C8–C11 = 112.5°) influences steric interactions and must be accounted for in molecular docking studies .
Q. What intermolecular interactions stabilize the crystal lattice, and how are they quantified?
Centrosymmetric N–H⋯N hydrogen bonds form R₂²(12) motifs, creating head-to-head dimers. These interactions, along with van der Waals forces, generate a 20-membered macrocyclic ring involving six molecules. Hirshfeld surface analysis can map contact contributions (e.g., H⋯N, H⋯S interactions) to quantify packing efficiency .
Q. How can contradictory biological activity data across studies be reconciled?
While some studies report antibacterial/antifungal activity for benzothiophene derivatives, discrepancies may arise from substituent effects (e.g., electron-withdrawing groups like –Cl or –CN altering reactivity). Researchers should conduct comparative assays under standardized conditions (e.g., MIC testing against E. coli and S. aureus) while controlling for substituent position and purity (>95% by HPLC) .
Q. What computational methods predict electronic properties relevant to drug design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic character. Molecular dynamics simulations assess stability in biological membranes .
Methodological Considerations
Q. How to optimize reaction conditions for higher yields?
Q. What strategies resolve overlapping signals in NMR spectra of complex derivatives?
Use high-field NMR (≥400 MHz) and 2D techniques (HSQC, HMBC) to assign protons and carbons. For example, HMBC correlations between nitrile carbons and adjacent protons resolve positional ambiguity in substituted derivatives .
Q. How to design derivatives for enhanced thermal stability?
Introduce rigid substituents (e.g., aromatic rings) or intramolecular hydrogen bonds. Thermogravimetric analysis (TGA) shows derivatives with –Cl substituents (e.g., 4-chlorobenzylidene) exhibit higher decomposition temperatures (>250°C) due to increased molecular rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
